molecular formula C12H13N3S B4054190 2-(Benzylsulfanyl)-6-methylpyrimidin-4-amine

2-(Benzylsulfanyl)-6-methylpyrimidin-4-amine

Cat. No.: B4054190
M. Wt: 231.32 g/mol
InChI Key: UNIQGWYGYQXIEY-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-6-methylpyrimidin-4-amine is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-6-methylpyrimidin-4-amine typically involves the reaction of 2-chloro-6-methylpyrimidine with benzyl mercaptan under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the benzylsulfanyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize by-products would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylsulfanyl group, yielding 6-methylpyrimidin-4-amine.

    Substitution: The amino group at the 4-position can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.

    Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 6-Methylpyrimidin-4-amine.

    Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

2-(Benzylsulfanyl)-6-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: It may have applications in drug discovery, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-6-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The benzylsulfanyl group can interact with the active site of the enzyme, while the pyrimidine ring provides structural stability. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfanyl)benzenecarboxylic acid
  • 2-(Benzylsulfanyl)benzothiazole
  • 2-(Benzylsulfanyl)benzylideneimidazolone

Uniqueness

2-(Benzylsulfanyl)-6-methylpyrimidin-4-amine is unique due to the presence of both the benzylsulfanyl group and the pyrimidine ring. This combination provides a distinct set of chemical properties and potential biological activities. Compared to similar compounds, it may offer different reactivity and binding characteristics, making it valuable for specific applications in research and industry.

Biological Activity

2-(Benzylsulfanyl)-6-methylpyrimidin-4-amine, a compound belonging to the pyrimidine family, has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12H13N3S
  • CAS Number : 214417-53-5
  • Molecular Weight : 233.31 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through various methods, including nucleophilic substitutions and condensation reactions.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.

Table 1: Inhibitory Activity Against COX Enzymes

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Diclofenac6.741.10

Note: TBD indicates that specific IC50 values for this compound are yet to be determined in comparative studies.

In a study conducted by Tageldin et al., several pyrimidine derivatives were screened for their anti-inflammatory potential through in vitro assays against COX enzymes, showing promising results that suggest a similar efficacy for this compound .

The biological activity of this compound is likely mediated through its interaction with COX enzymes and possibly other molecular targets involved in inflammatory pathways. This interaction may modulate the production of prostaglandins, thereby influencing inflammation and pain responses.

3. Case Studies

A notable case study involved the evaluation of various substituted pyrimidines, including our compound of interest, in models of inflammation such as carrageenan-induced paw edema and cotton pellet-induced granuloma in rats. Results indicated significant reductions in edema and granuloma formation compared to control groups, suggesting effective anti-inflammatory properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications on the benzylsulfanyl group and the methyl group on the pyrimidine ring can significantly influence potency and selectivity towards COX enzymes.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of electron-donating groupsIncreased COX inhibition
Alteration of sulfur substituentsVariable effects on anti-inflammatory activity

Properties

IUPAC Name

2-benzylsulfanyl-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-9-7-11(13)15-12(14-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIQGWYGYQXIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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